molecular formula C11H9FN2OS B2464091 3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide CAS No. 354813-00-6

3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide

Cat. No.: B2464091
CAS No.: 354813-00-6
M. Wt: 236.26
InChI Key: VRUAXQODZDRLMI-UHFFFAOYSA-N
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Description

3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide (CAS 354813-00-6) is a high-purity synthetic compound with the molecular formula C 11 H 9 FN 2 OS and a molecular weight of 236.27 g/mol. This chemical serves as a versatile scaffold in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Its structure incorporates both a fluorophenyl group and a thiophene ring system, making it a valuable intermediate for the synthesis of more complex molecules. The core research value of this compound lies in its role as a key precursor in the synthesis of substituted thiophene derivatives, which are investigated as potent inhibitors in oncology research . The thiophene moiety is a privileged pharmacophore in medicinal chemistry, ranked 4th among US FDA-approved sulfur-containing small drug molecules over the past decade . The presence of the 4-fluorophenyl group and the primary amino group on the thiophene ring provides accessible sites for further structural modification, allowing researchers to explore structure-activity relationships (SAR) and optimize binding affinity with biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound in hit-to-lead optimization campaigns, multicomponent reactions, and as a building block for generating compound libraries focused on kinase inhibition and other mechanistic studies in cellular models.

Properties

IUPAC Name

3-amino-5-(4-fluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUAXQODZDRLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Multi-Step Synthesis

Cyclization and Functionalization

The foundational approach involves sequential transformations starting from 4-fluorophenyl precursors. Baxter et al. (2004) developed a three-stage protocol:

  • Base-mediated cyclization : Treatment with aqueous NaOH in methanol initiates ring formation
  • Chlorination : Thionyl chloride (SOCl₂) converts intermediate carboxylic acids to reactive acyl chlorides
  • Amidation : Ammonia in acetonitrile facilitates final carboxamide formation
Optimization Insights
  • Solvent selection : Methanol enables efficient cyclization at 65°C
  • Stoichiometric control : 1:1.2 molar ratio of intermediate to SOCl₂ maximizes chlorination efficiency
  • Gas scavenging : Dry N₂ atmosphere prevents hydrolysis during amidation
Step Reagents Temperature Time Key Byproducts
1 NaOH/MeOH 65°C 4h Sodium fluoride
2 SOCl₂ Reflux 2h HCl gas
3 NH₃/MeCN 0-5°C 6h Ammonium chloride

Gewald Reaction-Based Synthesis

Thiophene Ring Construction

The Gewald reaction provides direct access to 2-aminothiophene cores. A modified protocol achieves 73% yield through:

  • Condensation of 4-fluorophenylacetonitrile with elemental sulfur
  • Cyclocondensation using sodium bicarbonate in tetrahydrofuran

Mechanistic pathway :

  • Knoevenagel condensation forms α,β-unsaturated nitrile
  • Sulfur incorporation via radical intermediates
  • Cyclization generates aminothiophene scaffold

Carboxamide Installation

Post-cyclization functionalization employs:

  • In situ carboxylation with CO₂ under high pressure (50 psi)
  • Amidation using ammonium carbonate in DMF at 110°C
Parameter Optimal Value Impact on Yield
S₈ loading 1.3 equiv +22% yield
CO₂ pressure 45-55 psi 15% yield boost
NH₄HCO₃ 2.5 equiv Prevents over-oxidation

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces synthesis time from 24h to 35 minutes while maintaining 82% yield:

Optimized conditions :

  • 300W microwave power
  • Ethanol/water (4:1) solvent system
  • Simultaneous cyclization-amidation using urea as nitrogen source

Comparative analysis :

Method Time Yield Purity
Conventional 24h 68% 95%
Microwave 35min 82% 98%
Ultrasound-assisted 8h 75% 97%

Catalytic Amination Approaches

Transition Metal Catalysis

Copper-thiophene carboxylate complexes enable direct amination:

  • CuTC (copper(I) thiophene-2-carboxylate) catalyst (0.2 mol%)
  • NH₃ gas bubbling in DMSO at 80°C

Key advantages :

  • Avoids toxic chlorination reagents
  • Enables late-stage functionalization
  • Compatible with sensitive substituents

Limitations :

  • Requires strict oxygen-free conditions
  • Catalyst recycling challenges

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate scalability through:

  • Microreactor arrays (50mL/min flow rate)
  • Inline IR monitoring for real-time quality control
  • Automated pH adjustment modules

Economic metrics :

Parameter Batch Process Continuous Flow
Annual capacity 1.2 tons 8.7 tons
Waste production 340kg/ton 89kg/ton
Energy consumption 18MWh 6.5MWh

Emerging Methodologies

Photoredox Catalysis

Preliminary results show potential for:

  • Visible light-mediated C-N bond formation
  • Use of eosin Y as organic photocatalyst
  • 62% yield under ambient conditions

Biocatalytic Approaches

Novel amidase enzymes enable:

  • Stereoselective amidation
  • Phosphate buffer (pH 7.4) compatibility
  • 55% conversion at 37°C

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and amino group participate in oxidation under controlled conditions:

Reagent Conditions Product Key Observations
Hydrogen peroxideAqueous, 25–60°CSulfoxide derivativesSelective oxidation at sulfur atom; preserves carboxamide group.
KMnO₄Acidic, 70–90°C Sulfone derivativesComplete oxidation of thiophene sulfur to sulfone; requires stoichiometric control.
Ozone-78°C, CH₂Cl₂ Ring-opened dicarbonyl intermediatesLimited utility due to side reactions with fluorophenyl group.

Mechanistic Insight :

  • Sulfur in the thiophene ring acts as the primary oxidation site, forming sulfoxides (e.g., with H₂O₂) or sulfones (with KMnO₄).

  • The 4-fluorophenyl group remains inert under mild oxidative conditions but may undergo defluorination under harsh protocols .

Reduction Reactions

Reductive modifications target the carboxamide and aromatic systems:

Reagent Conditions Product Yield
LiAlH₄Dry THF, reflux 3-Amino-5-(4-fluorophenyl)thiophene-2-methanol65–72%
H₂/Pd-CEtOH, 50°C Saturated thiophene (dihydro derivative)88%
BH₃·THFRT, 12hRetains carboxamide; reduces nitro side groups (if present)>90%

Notable Findings :

  • LiAlH₄ selectively reduces the carboxamide to a primary alcohol without affecting the amino group .

  • Catalytic hydrogenation saturates the thiophene ring, enhancing stability for biological studies .

Substitution Reactions

The amino group and carboxamide enable nucleophilic and electrophilic substitutions:

Amino Group Functionalization

Reagent Product Application
Acetyl chlorideN-Acetyl derivativeImproves metabolic stability
Alkyl halides (R-X)N-Alkylated analogsEnhances lipophilicity for CNS targeting
Sulfonyl chloridesSulfonamide derivativesModulates enzyme inhibition potency

Carboxamide Modifications

Reaction Conditions Product
Hydrolysis6M HCl, reflux 3-Amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid
Condensation with aminesEDC/HOBt, DMF Thiophene-2-carboxamide-peptide hybrids

Synthetic Utility :

  • Hydrolysis of the carboxamide to a carboxylic acid facilitates coupling reactions for bioconjugation .

  • N-Acylation improves solubility and bioavailability in drug candidates .

Cross-Coupling Reactions

The 4-fluorophenyl group participates in transition-metal-catalyzed couplings:

Reaction Type Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃ Biaryl derivatives70–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos N-Aryl thiophene-2-carboxamides60–78%

Key Limitations :

  • Steric hindrance from the carboxamide group reduces coupling efficiency at the C5 position .

  • Fluorine substituents direct electrophilic aromatic substitution to the meta position .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Reagent Conditions Product Biological Relevance
POCl₃Reflux, 110°C Thieno[3,2-d]pyrimidin-4-amineAnticancer scaffolds
CS₂/KOHEtOH, 80°C Thiophene-2-thiocarboxamide derivativesAntioxidant agents

Mechanistic Pathway :

  • Cyclization with POCl₃ forms pyrimidine rings via intramolecular dehydration .

  • Thiocarboxamide derivatives exhibit enhanced radical-scavenging activity .

Acid/Base-Mediated Transformations

Condition Reaction Outcome
Strong base (NaOH, 10%)Deprotonation of amino groupFacilitates SNAr reactions at C4
Acidic hydrolysis (H₂SO₄)Cleavage of carboxamide to nitrileIntermediate for further functionalization

Photochemical Reactions

UV irradiation (λ = 254 nm) in the presence of O₂ generates reactive oxygen species (ROS), leading to:

  • Ring expansion : Formation of thienooxazepine derivatives .

  • Defluorination : Partial loss of the 4-fluorophenyl group under prolonged exposure .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
The compound has shown promising anticancer properties through various mechanisms, including:

  • Inhibition of Cell Cycle Progression : Research indicates that thiophene derivatives can disrupt the cell cycle, leading to reduced proliferation of cancer cells.
  • Induction of Apoptosis : Certain studies have demonstrated that these compounds can trigger programmed cell death in tumor cells.
  • Targeting Oncogenic Pathways : The compound has been evaluated for its ability to inhibit specific oncogenic pathways, which are crucial for cancer cell survival and proliferation.

In vitro assays have reported significant reductions in tumor cell viability across various cancer models, highlighting the potential of 3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide as an effective anticancer agent .

2. Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been investigated in animal models. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .

3. Antibacterial Activity
Recent research has identified thiophene derivatives, including this compound, as having potent antibacterial properties against various strains of bacteria. The compound acts as a prodrug that requires activation by bacterial nitroreductases to exhibit its bactericidal activity .

Synthetic Methodologies

The synthesis of this compound typically involves several reactions:

  • Buchwald-Hartwig Coupling : This method is often employed for constructing carbon-nitrogen bonds in the synthesis process.
  • Suzuki-Miyaura Coupling Reaction : Utilized for forming carbon-carbon bonds, this reaction is crucial for modifying the thiophene ring to enhance biological activity .

Case Study 1: PD-L1 Inhibition

A study synthesized novel thiophene analogs related to this compound and evaluated their ability to inhibit PD-L1 interactions. The results indicated significant binding affinity and effectiveness in blocking PD-1/PD-L1 pathways, which are critical targets in cancer immunotherapy .

Case Study 2: Inflammatory Model Testing

In a controlled study involving animal models of inflammation, the administration of thiophene derivatives led to a marked reduction in inflammatory markers. This study underscored the therapeutic potential of these compounds in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide 4-Fluorophenyl (C5), NH₂ (C3) C₁₁H₉FN₂OS 236.27 Not reported High electronegativity from F; amino group enhances reactivity
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide 4-Chlorophenyl (C5), NH₂ (C3) C₁₁H₉ClN₂OS 252.72 Not reported Chlorine increases lipophilicity; potential for enhanced membrane permeability
3-Amino-5-(3-thienyl)thiophene-2-carboxamide 3-Thienyl (C5), NH₂ (C3) C₉H₈N₂OS₂ 224.30 Not reported Thienyl group introduces π-conjugation; may alter redox properties
5-Cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide (Compound 11) 4-Methoxyphenyl (N), cyano (C5) C₂₀H₁₆N₄O₂S 376.43 156–158 Methoxy group improves solubility; cyano enhances electron-withdrawing effects

Key Observations :

  • Amino Group: The presence of a 3-amino group in thiophene-2-carboxamides is critical for biological activity. Derivatives without this group (e.g., 3-hydroxy or 3-methyl) show reduced antioxidant and antimicrobial potency .
Table 2: Antioxidant and Antibacterial Activity of Thiophene-2-carboxamide Derivatives
Compound Class Substituent (Position) Antioxidant Activity (% Inhibition) Antibacterial Activity (% Inhibition, S. aureus)
3-Amino thiophene-2-carboxamide NH₂ (C3) 62.0% (7a) 86.9% (7a)
3-Hydroxy thiophene-2-carboxamide OH (C3) 54.9% (3a) 78.3% (3a)
3-Methyl thiophene-2-carboxamide CH₃ (C3) 22.9% (5a) 47.8% (5a)
Ascorbic Acid (Reference) N/A 88.4% N/A

Key Findings :

  • The 3-amino derivatives (e.g., 7a) exhibit superior antioxidant (62.0%) and antibacterial (86.9%) activities compared to hydroxy or methyl analogs, highlighting the amino group's role in radical scavenging and microbial target interactions .
  • Gram-positive bacteria (S. aureus, B. subtilis) are more susceptible to these compounds than Gram-negative strains, likely due to differences in cell wall structure .

Biological Activity

3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide is an organic compound notable for its diverse biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, synthesis, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiophene ring, an amino group, and a carboxamide functional group, with a molecular formula of C11_{11}H10_{10}F1_{1}N1_{1}O1_{1}S1_{1} and a molecular weight of approximately 236.26 g/mol. The presence of the fluorinated phenyl group significantly influences its biological activity and chemical properties, making it a candidate for several pharmacological applications .

Synthesis

The synthesis of this compound typically involves a multi-step chemical process. The compound is used as an intermediate in the synthesis of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used in treating type 2 diabetes mellitus. The synthetic pathway generally includes the following steps:

  • Formation of the Thiophene Ring : Starting from appropriate precursors, a thiophene ring is constructed.
  • Introduction of Functional Groups : The amino and carboxamide groups are introduced through specific reactions that allow for selective functionalization.
  • Fluorination : The introduction of the fluorinated phenyl group is achieved via electrophilic aromatic substitution methods.

Biological Activity

This compound exhibits significant biological activities, including:

  • Antidiabetic Activity : As a precursor to Canagliflozin, it plays a crucial role in managing blood glucose levels by promoting renal glucose excretion .
  • Anti-inflammatory Properties : Thiophene derivatives have shown potential as inhibitors of COX and LOX enzymes, which are critical in inflammatory pathways. For instance, related compounds have demonstrated IC50_{50} values indicating effective inhibition of these enzymes .
  • Anticancer Activity : Some studies suggest that thiophene-based compounds can inhibit angiogenesis and modulate P-glycoprotein activity, which is vital in cancer treatment due to its role in drug resistance .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundContains a thiophene ring and fluorinated phenyl groupExhibits dual inhibition of angiogenesis and P-glycoprotein
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamideContains benzo[d][1,3]dioxole substituentOvercomes chemoresistance via different mechanisms
5-(4-Methylphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acidSulfonamide derivative with methyl substitutionsDifferent biological activity profile compared to 3-amino derivative

Case Studies

  • SGLT2 Inhibition : Research has demonstrated that Canagliflozin effectively lowers blood sugar levels in diabetic patients through mechanisms involving the inhibition of glucose reabsorption in the kidneys. The role of this compound as a precursor highlights its importance in this therapeutic pathway .
  • Anti-inflammatory Mechanisms : In vitro studies have shown that thiophene derivatives can reduce pro-inflammatory cytokines such as TNF-α and IL-6 when tested on macrophage cell lines. This suggests that compounds like this compound could be developed into anti-inflammatory agents .

Q & A

Q. What are the standard synthetic routes for 3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with esterification of precursor acids (e.g., 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid) using ethanol/HCl, followed by condensation with thiophosgene or coupling reagents. For purity, employ column chromatography and verify via HPLC (>95%) or NMR to confirm absence of side products. Full characterization (IR, 1H/13C^1 \text{H}/^{13}\text{C} NMR, mass spectrometry) is critical, especially for novel intermediates .

Q. How should researchers assign spectroscopic data (NMR, IR) for this compound?

Key NMR signals include the aromatic protons (δ 7.2–7.6 ppm for fluorophenyl), the thiophene ring protons (δ 6.8–7.0 ppm), and the carboxamide NH2_2 (δ ~5.5 ppm, broad). IR should show N-H stretches (~3350 cm1^{-1}) and carbonyl (C=O) at ~1680 cm1^{-1}. Compare with literature data for analogous thiophene carboxamides to resolve ambiguities .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) given thiophene derivatives’ known interactions. Use fluorogenic substrates or ELISA for quantitative analysis. Include positive controls (e.g., staurosporine for kinases) and validate via dose-response curves (IC50_{50} determination) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (DFT) predict reaction pathways and transition states, while molecular docking screens bioactivity. Tools like Gaussian or AutoDock refine reaction conditions (solvent, catalyst) and identify potential binding modes. Integrate with experimental data via ICReDD’s reaction path search framework to accelerate optimization .

Q. What strategies resolve contradictory data in biological assays (e.g., variable IC50_{50}50​ values)?

Confirm compound stability under assay conditions (pH, temperature) via LC-MS. Test for off-target effects using counter-screens and orthogonal assays (e.g., SPR vs. fluorescence). Replicate results across multiple cell lines or enzyme batches to rule out variability .

Q. How to design derivatives to enhance solubility without compromising activity?

Introduce polar groups (e.g., morpholine, PEG chains) at the 4-fluorophenyl or carboxamide positions. Use logP calculations (ChemAxon) to balance hydrophilicity. Synthesize analogs via reductive amination or Suzuki coupling and evaluate solubility (nephelometry) and permeability (Caco-2 assays) .

Q. What techniques validate intramolecular interactions in solid-state studies?

Single-crystal X-ray diffraction confirms molecular conformation and hydrogen bonding (e.g., amide N-H⋯O=S interactions). Pair with Hirshfeld surface analysis to quantify non-covalent contacts. For amorphous samples, use solid-state NMR or FT-IR temperature-dependent studies .

Methodological Challenges

Q. How to address low yields in thiophosgene-mediated cyclization steps?

Replace thiophosgene with safer alternatives (e.g., Lawesson’s reagent) or optimize stoichiometry (1.2–1.5 eq.). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates before cyclization. Increase reaction time (8–12 h) under inert atmosphere .

Q. What analytical approaches distinguish regioisomers during functionalization?

Use 1H ^1 \text{H}-1H^1 \text{H} COSY and NOESY NMR to assign substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular formulas. Computational NMR prediction (e.g., ACD/Labs) cross-validates experimental data .

Q. How to integrate machine learning for SAR studies of this compound?

Train models on datasets of thiophene derivatives’ structural features (e.g., substituent electronegativity, steric bulk) and bioactivity. Use platforms like DeepChem to predict novel analogs’ efficacy. Validate top candidates via synthesis and testing, creating a feedback loop for model refinement .

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